Scaling piperidine/thiane synthesis with 1,3-dibromopropane risks low yields from competing E2 elimination and inhalation hazards. 1,3-Propanediol dimesylate (CAS 15886-84-7) is a low-melting solid (mp 38-39°C) that enables precise stoichiometric control and clean SN2 cyclization. Key benefits: • Minimal elimination byproducts • Superior process safety vs. volatile dihalides • Consistent yields in six-membered ring formation. Procure from SMolecule for immediate global shipping.
1,3-Propanediol dimethanesulfonate (CAS 15886-84-7) is a highly reactive, bifunctional C3-alkylating agent featuring a three-carbon aliphatic chain flanked by two methanesulfonate (mesylate) leaving groups. It is primarily procured as a premium synthon for the construction of six-membered heterocycles—such as piperidines, thianes, and cyclohexanes—via double nucleophilic substitution. With a melting point of 38–39 °C and a high boiling point of approximately 344 °C, this low-melting solid offers superior handling characteristics, precise stoichiometric control, and significantly lower volatility compared to standard dihalide alternatives. These attributes make it an essential reagent for scalable pharmaceutical synthesis and advanced materials formulation where process safety and high cyclization yields are critical .
Attempting to substitute 1,3-propanediol dimethanesulfonate with cheaper, generic C3 dihalides (such as 1,3-dibromopropane) frequently compromises both process safety and target yield. Halogenated analogues are highly volatile liquids that pose significant inhalation risks and require strict, costly containment protocols during scale-up. Furthermore, under the basic conditions required for cyclization, dihalides are highly susceptible to competing elimination (E2) pathways, which generate unwanted terminal alkenes and severely depress the yield of the target cyclic product [1]. Conversely, substituting with longer-chain dimesylates like busulfan (1,4-butanediol dimethanesulfonate) fundamentally alters the reaction trajectory, yielding seven-membered rings instead of the desired six-membered architectures, rendering them entirely non-interchangeable for specific scaffold synthesis [2].
In double alkylation reactions for the synthesis of six-membered rings, 1,3-propanediol dimethanesulfonate provides superior yields compared to 1,3-dibromopropane. The mesylate group is an excellent leaving group for SN2 reactions, minimizing the competing elimination (E2) side reactions that typically plague bromides under basic conditions. While 1,3-dibromopropane often yields 50-60% of the desired cyclized product due to competitive elimination, dimesylates routinely achieve >80% yields under optimized basic conditions [1].
| Evidence Dimension | Cyclization yield (SN2 vs E2 competition) |
| Target Compound Data | >80% typical yield for 6-membered ring formation |
| Comparator Or Baseline | 1,3-dibromopropane (50-60% typical yield) |
| Quantified Difference | ~20-30% absolute increase in cyclization yield |
| Conditions | Basic conditions (e.g., K2CO3 or amine base) in polar aprotic solvents |
Higher yields and fewer elimination byproducts directly reduce downstream purification costs and improve overall process efficiency in API synthesis.
1,3-Propanediol dimethanesulfonate exhibits a boiling point of approximately 344 °C and exists as a low-melting solid at room temperature (melting point 38-39 °C) . In stark contrast, the common substitute 1,3-dibromopropane is a highly volatile liquid with a boiling point of 167 °C [1]. The significantly lower vapor pressure of the dimesylate drastically reduces the inhalation hazard during weighing, transfer, and high-temperature reactions.
| Evidence Dimension | Boiling point / Volatility |
| Target Compound Data | ~344 °C (low volatility) |
| Comparator Or Baseline | 1,3-dibromopropane (167 °C) |
| Quantified Difference | 177 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Lower volatility simplifies engineering controls, reduces worker exposure risks, and minimizes reagent loss during high-temperature manufacturing.
The exact three-carbon chain length of 1,3-propanediol dimethanesulfonate is critical for the thermodynamic feasibility of forming six-membered rings. Substituting this reagent with its widely available homologue, 1,4-butanediol dimethanesulfonate (busulfan), shifts the cyclization trajectory entirely to form seven-membered rings (azepanes), which possess vastly different conformational and pharmacological properties [1]. Thus, the C3 dimesylate is an absolute structural requirement when the target architecture demands a piperidine or cyclohexane core.
| Evidence Dimension | Ring size formed upon double alkylation |
| Target Compound Data | Forms 6-membered rings (e.g., piperidines) |
| Comparator Or Baseline | 1,4-butanediol dimethanesulfonate (forms 7-membered rings) |
| Quantified Difference | 1-carbon difference dictates entirely distinct ring topologies |
| Conditions | Double nucleophilic substitution with primary amines or active methylenes |
Procurement must secure the exact C3 chain length, as homologues will completely alter the core structure and efficacy of the synthesized API.
1,3-Propanediol dimethanesulfonate is the reagent of choice for constructing piperidine rings from primary amines and thiane rings from dithiols. Its superior SN2 kinetics and low volatility make it ideal for pharmaceutical scale-up where high yields and minimal elimination byproducts are critical for cost-effective manufacturing [1].
Due to its highly reactive bifunctional mesylate groups, this compound serves as an effective cross-linking agent for polymers containing nucleophilic sites (e.g., amines, hydroxyls). Its low-melting solid nature allows for precise stoichiometric control during formulation, which is superior to using highly volatile liquid dihalides .
In organometallic chemistry, the compound is utilized to synthesize C3-bridged bis-phosphine or bis-amine bidentate ligands. The clean reactivity of the mesylate groups ensures high-purity ligand precursors, which is essential for reproducible catalytic performance in downstream transition metal complexes[2].